N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring a 2,2'-bithiophene core substituted at the 5-position with a 2-hydroxyethyl group. For example, the Suzuki-Miyaura coupling (as in and ) could link the bithiophene unit, while sulfonylation reactions (e.g., chlorosulfonic acid treatment, as in and ) may introduce the sulfonamide group .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S4/c1-10-4-7-15(21-10)23(18,19)16-9-11(17)12-5-6-14(22-12)13-3-2-8-20-13/h2-8,11,16-17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTULJPDLTSNWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of 2-halothiophenes with boronic acids . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by further functionalization steps to introduce the hydroxyethyl and sulfonamide groups. These steps often require precise control of reaction conditions, including temperature, solvent, and catalyst selection, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide, exhibit significant antimicrobial properties. They work by inhibiting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), crucial enzymes in bacterial folate synthesis pathways. Compounds that combine these inhibitory activities have shown promising results against various microbial strains, suggesting potential use in treating infections resistant to conventional antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that certain thiophene derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural motifs have shown to suppress tumor growth in vivo, indicating that this compound may also possess similar cytotoxic effects against specific cancer types .
Organic Electronics
The bithiophene structure contributes to the compound's electronic properties, making it suitable for applications in organic electronics. Its ability to form π–π stacking interactions allows for effective charge transport, which is essential in organic photovoltaic cells and organic light-emitting diodes (OLEDs). Research into thiophene-based materials has shown enhanced performance in devices due to their tunable electronic properties .
Conductive Polymers
This compound can be incorporated into conductive polymer matrices to improve their electrical conductivity and stability. This integration can lead to the development of advanced materials with applications in flexible electronics and sensors.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The bithiophene core can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Thiophene Moieties
Example Compound : 5-Methyl-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-sulfonamide (CAS 61998-36-5)
- Structural Features : Replaces the bithiophene-hydroxyethyl group with a tetrahydrofuran (THF)-methyl substituent.
- Synthesis : Likely involves sulfonation of 5-methylthiophene followed by amidation with a THF-derived amine (methods inferred from and ) .
- Applications: Not explicitly stated, but sulfonamides are often explored for antimicrobial or enzymatic inhibition activities .
Example Compound : N-((5-Bromothiophen-2-yl)sulfonyl)acetamide ()
- Structural Features : Bromine substituent at the 5-position of thiophene; lacks the bithiophene backbone.
- Synthesis : Bromothiophene sulfonation followed by acetylation (acetic anhydride/H₂SO₄) .
- Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki), whereas the target compound’s methyl and hydroxyethyl groups may favor stability or specific binding interactions .
Bithiophene Derivatives with Functional Substituents
Example Compound : 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene ()
- Structural Features : Hydroxybutynyl side chain at the 5-position; lacks sulfonamide.
- Activity : Exhibits anti-inflammatory effects by inhibiting nitrite production in RAW 264.7 cells (IC₅₀ ~10 µM) .
Example Compound : 5-Formyl-2,2'-bithiophene ()
- Structural Features : Formyl group at the 5-position; synthesized via Vilsmeier-Haack formylation.
- Reactivity : The aldehyde group facilitates nucleophilic additions, whereas the target compound’s hydroxyethyl and sulfonamide groups may confer metabolic stability or solubility advantages .
Antimicrobial Sulfonamides ( and )
Example Compound : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides
- Structural Features : Furan-based sulfonamides with aryl substituents.
- Activity : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC ~25–50 µg/mL) .
- Comparison : The target compound’s bithiophene core may enhance π-π stacking in biological targets, while the hydroxyethyl group could improve water solubility compared to lipophilic aryl groups in furan derivatives.
Data Table: Key Comparisons
Research Implications and Gaps
- Synthesis : The target compound’s synthesis may require regioselective functionalization of bithiophene (e.g., Vilsmeier formylation in ) followed by sulfonamide coupling .
- Bioactivity : While anti-inflammatory activity is observed in bithiophenes (), the sulfonamide group in the target compound warrants evaluation against microbial or enzymatic targets, as seen in and .
- Property Optimization : Compared to THF-methyl analogs (), the hydroxyethyl group may improve pharmacokinetics, but experimental validation is needed.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that combines unique structural features with potential biological activities. Its synthesis and biological profile have garnered attention in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features:
- Bithiophene moiety : This structure allows for π–π stacking interactions, enhancing its electronic properties.
- Hydroxyethyl group : Facilitates hydrogen bonding, which may influence its interactions with biological targets.
- Sulfonamide functional group : Known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
Molecular Formula : C₁₅H₁₄N₂O₃S₂
Molecular Weight : Approximately 334.4 g/mol
CAS Number : 2097912-19-9
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial activity. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds often range from 15.625 to 125 μM against Gram-positive bacteria, demonstrating their potential as antibacterial agents .
The mechanism of action for this compound likely involves:
- Inhibition of protein synthesis : This is a common pathway for many sulfonamides.
- Disruption of nucleic acid synthesis : Compounds may interfere with the synthesis pathways essential for bacterial growth.
Comparative Biological Activity
| Compound | MIC (μM) | Activity Type | Reference |
|---|---|---|---|
| This compound | 15.625 - 125 | Antibacterial | |
| Sulfathiazole derivative | 4 - 62.5 | Antibacterial | |
| Ciprofloxacin | 0.381 - 48.8 | Antibacterial |
Case Studies and Research Findings
-
Study on MRSA Resistance :
A recent study highlighted the effectiveness of sulfonamide derivatives against MRSA biofilms, showing that modifications to the sulfonamide structure can enhance antibacterial efficacy. The compound demonstrated a minimum biofilm inhibitory concentration (MBIC) significantly lower than traditional antibiotics . -
Inflammatory Response Modulation :
Investigations into the NLRP3 inflammasome revealed that sulfonamides can modulate inflammatory responses in various diseases, indicating their potential in treating inflammatory conditions . The structural characteristics of this compound may contribute to its selectivity and potency in these pathways. -
Antifungal Activity Assessment :
While primarily noted for antibacterial properties, some studies have also evaluated antifungal activity. Compounds similar to this sulfonamide exhibited moderate antifungal effects against resistant Candida strains, suggesting a broader spectrum of activity that warrants further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
